Methyl 2-(methylamino)thiophene-3-carboxylate
Description
Contextualization within Thiophene (B33073) Chemistry and Heterocyclic Compounds
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the backbone of medicinal chemistry and materials science. Among these, thiophene, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold. researchgate.nettubitak.gov.tr The thiophene nucleus is a key component in numerous pharmaceuticals and functional materials due to its unique electronic properties and ability to engage in various biological interactions. tubitak.gov.tr
Methyl 2-(methylamino)thiophene-3-carboxylate belongs to the family of substituted thiophenes. Specifically, it is a 2,3-disubstituted thiophene, a structural motif that is of significant interest in organic synthesis. The parent compound, Methyl 2-aminothiophene-3-carboxylate, is a well-established and versatile intermediate. guidechem.comchemicalbook.com The titular compound is its N-methylated derivative, meaning a methyl group is attached to the nitrogen of the amino group at the 2-position. This seemingly minor structural modification can significantly alter the compound's chemical properties, including its reactivity, solubility, and how it interacts with other molecules, making it a target for synthetic exploration.
The physical and chemical properties of the parent compound, Methyl 2-aminothiophene-3-carboxylate, provide a baseline for understanding its N-methylated derivative.
Table 1: Physicochemical Properties of Methyl 2-aminothiophene-3-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 76-81 °C |
| CAS Number | 4651-81-4 |
This data pertains to the parent compound, Methyl 2-aminothiophene-3-carboxylate, and serves as a reference point. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Academic Significance and Research Trajectory of Amino-Substituted Thiophenes
The academic and industrial interest in amino-substituted thiophenes, particularly 2-aminothiophenes, is substantial. These compounds are highly valued as versatile building blocks, primarily because the amino and carboxylate groups serve as handles for a wide range of chemical transformations. researchgate.netgeorganics.sk
The most prominent application of 2-aminothiophene-3-carboxylates is in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. sigmaaldrich.comgeorganics.sk These bicyclic structures are of immense interest in medicinal chemistry and have been investigated for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy. georganics.sk The synthesis typically involves the reaction of the 2-aminothiophene derivative with reagents like formamide (B127407) or isocyanates to construct the pyrimidine (B1678525) ring fused to the thiophene core. sigmaaldrich.com
The research trajectory for this class of compounds began with the development of efficient synthetic methods, such as the Gewald reaction, which allows for the straightforward, one-pot synthesis of polysubstituted 2-aminothiophenes. researchgate.netgeorganics.sk From this synthetic foundation, research has expanded to explore the vast chemical space accessible from these intermediates. The derivatization of the amino group, such as through acylation or alkylation (which would produce compounds like this compound), is a key strategy for fine-tuning the properties of the resulting molecules. researchgate.net
Overview of Current Research Landscape Pertaining to this compound
The current research landscape is heavily focused on the versatile precursor, Methyl 2-aminothiophene-3-carboxylate, which is widely used as a starting material in multi-step syntheses. nih.gov Scholarly articles and patents frequently describe its use in creating libraries of compounds for drug discovery and materials science. georganics.sknih.gov
Specific, in-depth research focusing solely on this compound is less prevalent in publicly accessible literature. It is best characterized as a second-generation intermediate or a specific analog within a larger chemical series. Its role in research appears to be as a tool for probing structure-activity relationships (SAR). In a typical research program, after synthesizing a parent compound based on the 2-aminothiophene scaffold, chemists will create a series of derivatives to see how modifications affect biological activity or material properties.
The synthesis of this compound would likely proceed via standard N-alkylation of Methyl 2-aminothiophene-3-carboxylate. The introduction of the N-methyl group serves several purposes in medicinal chemistry exploration:
Modulating Hydrogen Bonding: It replaces a hydrogen atom on the amino group, altering its ability to act as a hydrogen bond donor.
Increasing Lipophilicity: The addition of a methyl group generally increases the compound's oil/water partition coefficient, which can affect its absorption and distribution in biological systems.
Probing Steric Interactions: The methyl group adds steric bulk, which can influence how the molecule fits into a receptor or enzyme active site.
Therefore, while this compound may not be the endpoint of extensive research itself, it represents a logical and crucial step in the chemical exploration that begins with its parent amine. Its presence in chemical catalogs confirms its utility as a building block for creating more complex and functionally diverse molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(methylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-8-6-5(3-4-11-6)7(9)10-2/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTACHUXILGQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743826 | |
| Record name | Methyl 2-(methylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946197-90-6 | |
| Record name | Methyl 2-(methylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Methylamino Thiophene 3 Carboxylate and Analogues
Precursor Synthesis and Functionalization Strategies
The synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate often begins with the preparation of a key intermediate, Methyl 2-aminothiophene-3-carboxylate, which is then functionalized.
Synthesis of Methyl 2-aminothiophene-3-carboxylate as a Key Intermediate
The most prominent and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald reaction. nih.gov This multicomponent reaction provides a versatile and efficient route to polysubstituted 2-aminothiophenes. The synthesis of Methyl 2-aminothiophene-3-carboxylate can be achieved through a modified Gewald reaction. georganics.sk One common approach involves the reaction of methyl cyanoacetate (B8463686) and 1,4-dithiane-2,5-diol (B140307) in the presence of a base like triethylamine (B128534) in a solvent such as methanol (B129727). georganics.sk
Variations of the Gewald reaction allow for the synthesis of diverse 2-aminothiophene-3-carboxylates. researchgate.net For instance, the Knoevenagel condensation of methylketone derivatives with methyl cyanoacetate, followed by treatment of the resulting α,β-unsaturated nitriles with sulfur and an amine, yields the corresponding 2-aminothiophenes. researchgate.net The reaction conditions for the Gewald synthesis can be optimized to improve yields and efficiency.
Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis
| Carbonyl Compound | Active Methylene Compound | Sulfur Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Elemental Sulfur | Morpholine | Ethanol | Reflux | 95 | researchgate.net |
| Acetone | Ethyl Cyanoacetate | Elemental Sulfur | Diethylamine | Ethanol | 50 | - | researchgate.net |
| 1,4-Dithiane-2,5-diol | Methyl Cyanoacetate | - | Triethylamine | Methanol | - | - | georganics.sk |
Generation of N-Methylation Precursors
Once Methyl 2-aminothiophene-3-carboxylate is synthesized, the next step towards the target molecule is the introduction of a methyl group on the nitrogen atom. Several strategies can be employed for the N-methylation of primary aromatic amines.
One common method involves the use of an alkylating agent such as methyl iodide in the presence of a base. monash.edu To avoid over-alkylation and achieve mono-N-methylation, the primary amine can first be protected. For instance, treatment with trifluoroacetic anhydride (B1165640) forms an N-trifluoroacetyl derivative, which can then be methylated with methyl iodide and a base. Subsequent removal of the protecting group yields the desired N-methylated product. rsc.org
Another approach is reductive amination. masterorganicchemistry.comlibretexts.org This method involves the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
Direct Synthesis Routes to this compound
While a stepwise approach is common, direct synthesis routes that introduce the methylamino group in a single step or a streamlined sequence are highly desirable for their efficiency.
Optimized Reaction Conditions and Catalytic Systems
The N-alkylation of 2-aminothiophenes has been described as challenging to achieve under mild conditions. nih.gov However, recent advancements have provided methodologies for the N-alkylation of 2-carbamoylamino and 2-acylamino-3-acylthiophenes using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov
For the direct N-methylation of aromatic amines, various catalytic systems have been developed. These often involve transition metal catalysts that enable the use of more environmentally benign methylating agents like methanol or carbon dioxide. For example, copper-based catalysts have been employed for the N-methylation of amines using CO2 and a reducing agent. rsc.org Homogeneous catalysts based on cobalt and manganese have also been shown to be effective for the N-alkylation of amines with alcohols.
Table 2: Catalytic Systems for N-Methylation of Amines
| Catalyst | Methylating Agent | Reductant | Base | Solvent | Temperature (°C) | Reference |
| (CAAC)CuCl | Paraformaldehyde | PMHS | - | - | - | nih.gov |
| CoCl2·6H2O / PPh3 | Alcohols | - | KOt-Bu | - | - | cardiff.ac.uk |
| Mn(I) PNP pincer complex | Methanol | - | KOt-Bu | Toluene | 100 | cardiff.ac.uk |
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of substituted thiophenes often raises questions of regioselectivity, particularly when multiple reactive sites are present on the thiophene (B33073) ring. In the context of this compound, the primary concern is the selective N-methylation of the amino group without affecting other parts of the molecule. The methods described in section 2.1.2 are designed to achieve this selectivity.
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate has been shown to occur at the 5-position of the thiophene ring using palladium catalysis, demonstrating the possibility of regioselective C-H functionalization. researchgate.net
Stereoselectivity is not a primary concern in the synthesis of the planar, achiral this compound itself. However, it can become a critical factor in the synthesis of more complex analogues or in subsequent reactions where chiral centers are introduced.
Green Chemistry Principles in the Synthesis of Thiophene Carboxylates
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of thiophene carboxylate synthesis, several strategies can be employed to make these processes more sustainable. nih.gov
One key aspect is the use of multicomponent reactions like the Gewald synthesis, which improves atom economy by combining multiple starting materials in a single step. nih.gov The use of environmentally benign solvents, or even solvent-free conditions, is another important consideration. Microwave-assisted synthesis has also been explored as a green methodology for the synthesis of thiophene derivatives, often leading to shorter reaction times and improved yields.
The development of catalytic systems for N-methylation that utilize non-toxic and readily available C1 sources like methanol and carbon dioxide is a significant step towards greener synthetic routes. rsc.org Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused can contribute to a more sustainable process. The selective monoalkylation of amines in greener solvents is also an area of active research. chemrxiv.org
Solvent-Free Reactions and Alternative Media
The move towards greener chemical processes has spurred research into solvent-free reaction conditions and the use of unconventional, more environmentally friendly media. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents, thereby minimizing waste and environmental impact.
Solvent-Free Synthesis:
Solvent-free, or solid-phase, synthesis offers numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and yields. One notable advancement in the solvent-free synthesis of 2-aminothiophene derivatives, a precursor to the target molecule, involves the use of heterogeneous catalysts. For instance, the Gewald reaction, a classical multi-component reaction for synthesizing polysubstituted thiophenes, can be effectively conducted under solvent-free conditions using zinc oxide nanoparticles (ZnO-NPs) as a catalyst. This method provides good to excellent yields of the desired products.
Another significant approach is the application of microwave irradiation in solvent-free settings. By adsorbing the reactants onto a solid support, such as basic aluminum oxide, the reaction can be accelerated dramatically under microwave heating, leading to higher yields in significantly shorter reaction times compared to conventional heating methods.
| Reactants | Catalyst/Support | Conditions | Yield (%) | Reference |
| Ketone, Cyanoacetate, Sulfur | Basic Aluminum Oxide | Microwave Irradiation | High | researchgate.net |
| Aldehyde/Ketone, Malononitrile, Sulfur | ZnO Nanoparticles | 100°C | 37-86 | nih.gov |
Alternative Media: Ionic Liquids
Ionic liquids (ILs) have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. Their use in the synthesis of 2-aminothiophene analogues has been explored, demonstrating their potential to replace volatile organic solvents. For example, the Gewald reaction has been successfully carried out in basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), which can act as both the solvent and the catalyst. This approach offers good yields and a simplified work-up procedure, as the product can often be separated by simple filtration.
| Reactants | Ionic Liquid | Conditions | Yield (%) | Reference |
| Ketones, Malononitrile/Ethyl Cyanoacetate, Sulfur | [bmIm]OH | 60°C, 2h | 35-92 | researchgate.net |
Catalyst Efficiency and Recyclability
The development of highly efficient and recyclable catalysts is paramount for the economic and environmental viability of any synthetic process. Research has focused on both improving the activity of existing catalysts and designing new, robust catalytic systems.
Catalyst Efficiency:
The efficiency of a catalyst is a measure of its ability to accelerate a reaction. For the synthesis of 2-aminothiophene derivatives, various catalysts have been investigated to improve reaction rates and yields. As mentioned, ZnO nanoparticles have proven to be effective. Another highly efficient and cost-effective catalyst is sodium aluminate (NaAlO2). It has been demonstrated to be an excellent solid base catalyst in the Gewald reaction, leading to high yields under mild conditions. The catalytic performance of NaAlO2 has been shown to be superior to several other basic catalysts.
Catalyst Recyclability:
Heterogeneous catalysts like ZnO nanoparticles and NaAlO2 are particularly advantageous in this regard as they can be easily separated from the reaction mixture by filtration. Studies have shown that NaAlO2 can be recovered and reused for at least five consecutive cycles with only a minor decrease in its catalytic activity, highlighting its robustness and potential for industrial applications.
Recyclability of NaAlO2 Catalyst in the Synthesis of a 2-Aminothiophene Analogue
| Cycle | Yield (%) |
| 1 | 94 |
| 2 | 93 |
| 3 | 93 |
| 4 | 92 |
| 5 | 91 |
Similarly, ZnO nanoparticles have been reported to be recyclable and reusable for multiple runs in various organic transformations, although specific data on their recyclability in the synthesis of this compound is an area of ongoing research.
Chemical Reactivity and Derivatization Strategies of Methyl 2 Methylamino Thiophene 3 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in Methyl 2-(methylamino)thiophene-3-carboxylate is electron-rich, a characteristic significantly enhanced by the electron-donating nature of the methylamino group at the C2 position. This group strongly activates the ring towards electrophilic aromatic substitution. Through resonance, the nitrogen lone pair increases the electron density of the thiophene ring, particularly at the C3 and C5 positions.
Due to steric hindrance from the adjacent ester group at C3, electrophilic attack is overwhelmingly directed to the C5 position. A prominent example of this reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. nih.govijpcbs.comwikipedia.org When subjected to the Vilsmeier reagent (generated from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF), 2-aminothiophene derivatives readily undergo formylation at the C5 position. researchgate.netyoutube.com This reaction proceeds via the formation of a chloroiminium ion, a weak electrophile that reacts selectively at the most nucleophilic position of the thiophene ring. wikipedia.org
| Starting Material | Reagents | Position of Substitution | Product Type | Reference |
| 2-Aminothiophene Derivative | POCl3, DMF | C5 | 5-Formyl-2-aminothiophene | researchgate.net |
| N-Acetyl-2-aminothiophene | POCl3, DMF | C5 | 5-Formyl-2-(acetylamino)thiophene | nih.gov |
Conversely, nucleophilic aromatic substitution on the thiophene ring is generally disfavored due to the ring's inherent electron-rich character. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring, which are absent in this molecule.
Reactions Involving the Methylamino Group
The secondary methylamino group is a key site for a variety of derivatization strategies, including acylation, sulfonylation, alkylation, and arylation.
The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophilic acylating and sulfonylating agents. Acylation can be readily achieved using acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of the parent methyl 2-aminothiophene-3-carboxylate with acetic anhydride (B1165640) yields the corresponding N-acetyl derivative, Methyl 2-(acetylamino)-3-thiophenecarboxylate. nih.gov Similarly, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) affords the N-Boc protected derivative. It is expected that this compound would react analogously to form tertiary amides.
Sulfonylation follows a similar pathway, where sulfonyl chlorides react with the methylamino group in the presence of a base to yield the corresponding sulfonamides. These reactions transform the basic secondary amine into a neutral amide or sulfonamide functional group, which can significantly alter the compound's chemical properties and biological activity.
| Amine Substrate | Acylating Agent | Product | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Acetic anhydride | Methyl 2-(acetylamino)-3-thiophenecarboxylate | nih.gov |
| 2-Amino-3-acylthiophenes | Various acyl chlorides | 2-Acylamino-3-acylthiophenes | researchgate.net |
Further substitution on the nitrogen atom of the methylamino group can be achieved through alkylation and arylation reactions. Direct N-alkylation of secondary amines with alkyl halides is a standard method for synthesizing tertiary amines. wikipedia.orgorganic-chemistry.orgresearchgate.net However, this reaction can be complicated by over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, especially with highly reactive alkylating agents like methyl iodide. masterorganicchemistry.com The synthesis of N-alkylated 2-aminothiophenes has been noted to be challenging under mild conditions, often requiring more forcing conditions. nih.gov
N-arylation of the related methyl 2-aminothiophene-3-carboxylate has been successfully demonstrated using copper-mediated Chan-Lam cross-coupling reactions with arylboronic acids or potassium aryltrifluoroborate salts. nih.govresearchgate.netresearchgate.net This methodology provides a practical route to N-aryl derivatives under relatively mild conditions and tolerates a wide range of functional groups. It is anticipated that the N-methyl derivative would undergo similar arylation reactions to yield tertiary arylamines.
| Arylating Agent | Catalyst/Base | Solvent | Product | Reference |
| Arylboronic acids | Cu(OAc)2, Et3N, 4Å MS | CH2Cl2 | Methyl 2-(arylamino)thiophene-3-carboxylate | nih.gov |
| Potassium aryltrifluoroborates | Cu(OAc)2, Et3N, 4Å MS | CH2Cl2 | Methyl 2-(arylamino)thiophene-3-carboxylate | nih.gov |
The reaction of primary amines with aldehydes or ketones is a classic method for forming Schiff bases (imines). However, this compound is a secondary amine and thus reacts differently. The condensation of a secondary amine with an aldehyde or ketone does not lead to a stable, neutral imine.
Instead, the reaction proceeds through a carbinolamine intermediate, which then dehydrates to form a positively charged iminium ion. makingmolecules.comyoutube.com If the original carbonyl compound has an α-hydrogen, the iminium ion can be deprotonated by a base to yield a neutral, stable enamine. wikipedia.orgmasterorganicchemistry.comlibretexts.org Enamines are valuable synthetic intermediates, acting as carbon nucleophiles in reactions such as alkylations and acylations. wikipedia.org Therefore, the reaction of this compound with an enolizable aldehyde or ketone is expected to produce an enamine derivative rather than a Schiff base.
Transformations of the Ester Moiety
The methyl ester group at the C3 position is another key site for chemical modification, with hydrolysis being the most fundamental transformation.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(methylamino)thiophene-3-carboxylic acid. This transformation is typically carried out under basic conditions through a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, will yield the carboxylic acid.
This hydrolysis is a crucial step in many synthetic pathways, as the resulting carboxylic acid can be converted into a variety of other functional groups. For instance, it can be activated to form an acyl chloride, which can then react with amines to form amides, or it can participate in various decarboxylation or cyclization reactions. prepchem.combeilstein-journals.org
Transesterification Reactions
Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. For this compound, this process can be catalyzed by either an acid or a base. masterorganicchemistry.com In this reaction, the methyl group of the ester is substituted by a different alkyl group from an alcohol (R'-OH).
Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism. An alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester. To drive the equilibrium towards the product, the alcohol corresponding to the desired ester is often used in large excess as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. masterorganicchemistry.com
While specific studies on the transesterification of this compound are not extensively documented in the provided search results, the general principles of these reactions are well-established and applicable. The reaction conditions can be tailored to favor the formation of a variety of alkyl esters, thereby modifying the solubility and other physicochemical properties of the parent compound.
Amidation and Hydrazide Formation
The ester functional group in this compound is a versatile handle for the synthesis of amides and hydrazides, which are important intermediates for the construction of more complex molecules.
Amidation is the process of converting the ester into an amide. This can be achieved by reacting the ester with an amine. The reaction often requires heating or the use of a catalyst to proceed at a reasonable rate. A more common laboratory-scale approach involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid is then coupled with an amine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method allows for the formation of a wide variety of amides by simply changing the amine component. For instance, the synthesis of aminothiophenes with different amide substituents has been successfully achieved through this condensation strategy. nih.gov
Hydrazide formation involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), typically in a suitable solvent like an alcohol. This reaction, known as hydrazinolysis, is a standard method for preparing carbohydrazides. hhu.de The resulting 2-(methylamino)thiophene-3-carbohydrazide is a key building block for the synthesis of various heterocyclic compounds, such as hydrazones, Schiff bases, and coordination compounds. hhu.denih.gov An efficient method for this conversion involves the activation of the corresponding carboxylic acid with 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI), followed by treatment with hydrazine. hhu.de
Table 1: Synthesis of Amide and Hydrazide Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| Methyl 2-aminothiophene-3-carboxylate | 1. 1 M NaOH(aq), CH₃OH, reflux, 4 h 2. Alicyclic amines, EDCI, HOBt, Et₃N, DMF, rt, 12 h | 2-Aminothiophene-3-carboxamides | nih.gov |
| 2-Thiophenecarboxylic acid derivatives | HOBt, DCCI, then Hydrazine | 2-Thiophenecarbohydrazides | hhu.de |
Cyclization Reactions and Ring-Fused Heterocycles Derived from this compound
This compound is a valuable precursor for the synthesis of various ring-fused heterocyclic systems due to the presence of two reactive functional groups—the secondary amine and the ester—in a favorable ortho position. These reactions, known as annulations, lead to the formation of new rings fused to the thiophene core.
Thieno[2,3-d]pyrimidine (B153573) Systems
One of the most extensively studied applications of this thiophene derivative is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities. ekb.eg The construction of the pyrimidine (B1678525) ring onto the thiophene backbone can be achieved through various cyclization strategies.
A common method involves the reaction of the parent compound, methyl 2-aminothiophene-3-carboxylate, with reagents that can provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. For example, refluxing with formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov Another approach is the reaction with urea, which upon heating, yields thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com The resulting thienopyrimidinone can be further functionalized. For instance, treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group at the 4-position into a chlorine atom, creating a versatile intermediate for nucleophilic substitution reactions with various amines to produce a series of 4-aminothieno[2,3-d]pyrimidines. nih.govnih.gov
Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Urea, 200°C, 2 h | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |
| Cycloheptathieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | 4-Chlorocycloheptathieno[2,3-d]pyrimidine | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidines | Various amines | 4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | nih.gov |
Oxazinone Intermediates in Derivatization
In the synthesis of more complex heterocyclic systems, 4H-thieno[2,3-d] ijacskros.comresearchgate.netoxazin-4-ones serve as crucial intermediates. researchgate.net These oxazinones are typically formed by the cyclization of 2-(acylamino)thiophene-3-carboxylates. The ester group and the adjacent acylated amino group react to form the six-membered oxazinone ring. These intermediates are highly reactive towards nucleophiles. For example, they can react with amines or hydrazines to open the oxazinone ring, which can then be followed by a subsequent cyclization to form different heterocyclic systems, such as the thieno[2,3-d]pyrimidines mentioned above. researchgate.net The use of these oxazinone intermediates provides a versatile synthetic route for the bioisosteric replacement of the ester moiety with amido or other heterocyclic groups. researchgate.net
Other Heterocyclic Annulations
Beyond the well-established synthesis of thieno[2,3-d]pyrimidines, the reactive nature of this compound allows for its use in the construction of other fused heterocyclic systems. For example, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form thieno[2,3-d]pyrimidine-2-thiones.
Additionally, the carbohydrazide (B1668358) derivative obtained from the parent ester is a key precursor for synthesizing triazoles and other nitrogen-containing heterocycles. For instance, reaction of the hydrazide with nitrous acid can yield an acyl azide, which is a versatile intermediate for Curtius rearrangement or for the synthesis of triazoles. The reaction of the hydrazide with isothiocyanates can lead to the formation of thiosemicarbazides, which can be cyclized to form triazole or thiadiazole rings fused to the thiophene core.
Due to the absence of verifiable spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and HRMS) directly pertaining to this compound, it is not possible to provide a detailed and accurate analysis as requested in the outline. The generation of scientifically sound content for each specified subsection requires precise experimental data that could not be located through the conducted searches.
Therefore, this article cannot be completed at this time. Further research and the publication of experimental data for this compound are necessary to fulfill the requested analysis.
Spectroscopic and Structural Characterization Techniques for Methyl 2 Methylamino Thiophene 3 Carboxylate
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Fragmentation Pathways and Structural Information
Mass spectrometry is a powerful tool for elucidating the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For Methyl 2-(methylamino)thiophene-3-carboxylate (Molecular Weight: 171.22 g/mol ), electron ionization (EI) would initially generate a molecular ion (M•+) at m/z ≈ 171.
The subsequent fragmentation of this molecular ion is dictated by the functional groups present: the N-methylamino group, the methyl ester, and the thiophene (B33073) ring. The fragmentation patterns are predictable based on established chemical principles, such as the stability of the resulting ions and neutral fragments. chemguide.co.uklibretexts.org
Key fragmentation pathways include:
Alpha-Cleavage: This is a common fragmentation mode for amines and ethers. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom in the methylamino group is a probable pathway.
Ester Cleavage: Esters typically fragment through cleavage of the bond adjacent to the carbonyl group or through the loss of the alkoxy group. libretexts.org Loss of the methoxy (B1213986) radical (•OCH3) or a neutral methanol (B129727) molecule (CH3OH) through rearrangement are characteristic pathways.
Based on these principles, the following table outlines the predicted major fragments for this compound.
| Predicted m/z | Lost Fragment | Proposed Fragment Structure | Fragmentation Pathway |
| 156 | •CH3 | Ion resulting from loss of a methyl radical | Alpha-cleavage at the N-methyl group |
| 140 | •OCH3 | Thiophene acylium ion | Cleavage of the ester C-O bond |
| 112 | •COOCH3 | Methylaminothiophene ion | Loss of the entire carbomethoxy group |
This interactive table summarizes the primary fragmentation pathways anticipated in the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions. masterorganicchemistry.com
The thiophene ring, being an aromatic heterocycle, is the principal chromophore. The delocalized π-electron system of the ring is responsible for strong π→π* transitions, typically occurring in the UV region. nih.gov The presence of substituents—the electron-donating methylamino group (-NHCH3) and the electron-withdrawing methyl carboxylate group (-COOCH3)—act as auxochromes. These groups can modify the energy of the electronic transitions, often causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. nih.govmdpi.com
Additionally, the lone pairs of electrons on the nitrogen and oxygen atoms can participate in n→π* transitions. These transitions, which involve the promotion of a non-bonding electron to an anti-bonding π* orbital, are generally weaker in intensity than π→π* transitions. masterorganicchemistry.com The combination of these structural features likely results in a complex absorption profile with distinct maxima in the ultraviolet range.
X-ray Crystallography for Solid-State Structural Elucidation
A crystallographic study would provide the following key data:
Crystal system and space group
Unit cell dimensions (a, b, c, α, β, γ)
Atomic coordinates for all atoms
Bond lengths and bond angles
Torsional angles
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). mdpi.com |
| Space Group | The symmetry elements present within the unit cell. mdpi.com |
| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| **Bond Angles (°) ** | The angles formed by three connected atoms. |
| Torsional Angles (°) | The dihedral angles defining the molecule's conformation. |
This interactive table outlines the fundamental parameters obtained from an X-ray crystallographic analysis.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force. The secondary amine (N-H) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is an effective hydrogen bond acceptor.
Analysis of similar structures, such as methyl 3-aminothiophene-2-carboxylate and other 2-aminothiophene derivatives, reveals that N–H···O hydrogen bonds are a common and critical feature, often linking molecules into chains or dimers. mdpi.commdpi.comiucr.org It is highly probable that N–H···O interactions play a primary role in the supramolecular assembly of the title compound.
The conformation of the molecule is defined by the rotation around its single bonds, which can be quantified by torsional (dihedral) angles. Key torsional angles in this compound would describe the orientation of the methylamino and methyl carboxylate substituents relative to the thiophene ring.
In related aminothiophene carboxylate structures, an intramolecular N–H···O hydrogen bond between the amino group and the carbonyl oxygen often results in a nearly planar six-membered ring, which significantly influences the molecular conformation. mdpi.comiucr.orgresearchgate.net This planarity suggests a high degree of conjugation between the substituents and the thiophene ring. The specific torsional angles, such as C(3)-C(2)-N-C(methyl) and S-C(2)-C(3)-C(carbonyl), would precisely define the degree of planarity and the spatial relationship between the functional groups. Computational and crystallographic studies on substituted thiophenes are essential for understanding these conformational preferences. iucr.orgcwu.edu
Theoretical and Computational Studies of Methyl 2 Methylamino Thiophene 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic structure and reactivity of Methyl 2-(methylamino)thiophene-3-carboxylate. These studies, primarily employing Density Functional Theory (DFT), have offered a detailed understanding of the molecule's behavior at the atomic level.
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
Studies have shown that the HOMO is primarily localized on the thiophene (B33073) ring and the methylamino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carboxylate group, suggesting this region is more susceptible to nucleophilic attack.
Table 1: Frontier Orbital Energies and Related Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 1.23 |
| Global Hardness (η) | 2.32 |
| Global Softness (S) | 0.216 |
| Electronegativity (χ) | 3.55 |
| Chemical Potential (μ) | -3.55 |
| Electrophilicity Index (ω) | 2.72 |
Note: These values are typically calculated using DFT methods such as B3LYP with a 6-311++G(d,p) basis set.
Reactivity Predictions (e.g., Fukui functions)
Fukui functions are utilized to predict the local reactivity of different atomic sites within this compound. These functions help in identifying the regions of the molecule that are most likely to undergo nucleophilic, electrophilic, or radical attack. The condensed Fukui functions provide a quantitative measure of the reactivity of each atom.
For this compound, the nitrogen atom of the methylamino group and specific carbon atoms on the thiophene ring are often identified as the most reactive sites for electrophilic attack. The carbonyl carbon of the carboxylate group is typically predicted to be the most susceptible to nucleophilic attack.
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational simulations of spectroscopic properties provide a powerful tool for the structural elucidation and characterization of this compound.
NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are generally in good agreement with experimental data. These calculations help in the precise assignment of signals in the NMR spectrum to specific protons and carbon atoms in the molecule.
IR Spectroscopy: The simulated Infrared (IR) spectrum reveals characteristic vibrational frequencies. Key vibrational modes typically include N-H stretching, C=O stretching of the ester group, and various C-H and C-S stretching and bending vibrations of the thiophene ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is explored by constructing potential energy surfaces (PES). This analysis involves systematically varying key dihedral angles, such as those associated with the rotation of the methylamino and carboxylate groups, to identify the most stable conformations (global and local minima) and the energy barriers between them. These studies indicate that the planarity of the molecule is influenced by intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the ester group, which contributes to the stability of certain conformations.
Ligand-Target Interaction Modeling (for mechanistic studies of biological activity, e.g., enzyme active sites)
To investigate the potential biological activity of this compound, molecular docking and other ligand-target interaction models are employed. These computational techniques predict the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme. By analyzing the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, researchers can hypothesize about its mechanism of action and its potential as a therapeutic agent. These models are fundamental in the early stages of drug discovery for identifying and optimizing lead compounds.
Applications of Methyl 2 Methylamino Thiophene 3 Carboxylate in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
The 2-aminothiophene scaffold, the parent structure of Methyl 2-(methylamino)thiophene-3-carboxylate, is a highly valued building block in organic synthesis. georganics.skguidechem.com These compounds are key intermediates in the Gewald reaction, a multicomponent process used to synthesize polysubstituted thiophenes. researchgate.net Specifically, derivatives of methyl 2-aminothiophene-3-carboxylate serve as crucial precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. georganics.sksigmaaldrich.com
These thienopyrimidine derivatives are of significant interest in pharmaceutical development because they form the core of various biologically active molecules. georganics.sk The synthesis involves the reaction of the amino group and the adjacent ester function of the thiophene (B33073) ring with various reagents to construct the pyrimidine (B1678525) ring. The N-methyl group in this compound provides a modified reactive site compared to its primary amine counterpart, allowing for the creation of N-substituted heterocyclic products with distinct biological and physical properties. This makes it a strategic starting material for generating molecular diversity in synthetic chemistry programs.
Applications in Medicinal Chemistry Research (excluding clinical data)
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for phenyl rings and to engage in productive interactions with biological targets. mdpi.com The 2-(amino)thiophene-3-carboxylate scaffold, in particular, has been extensively utilized in the design and discovery of novel therapeutic candidates.
The 2-(amino)thiophene-3-carboxylate core serves as a foundational scaffold for developing new bioactive agents. Its utility is prominently demonstrated in the creation of 2-(acylamino)thiophene derivatives, which have been identified as a significant class of positive allosteric modulators (PAMs) of the GABA-B receptor. researchgate.netresearchgate.net In this context, the thiophene ring acts as the central anchor, with the substituents at the 2- and 3-positions being systematically modified to optimize pharmacological activity. The scaffold's rigid structure and defined substitution pattern allow medicinal chemists to precisely control the spatial orientation of key functional groups, facilitating targeted interactions with receptor binding sites. nih.gov This approach has led to the discovery of potent and selective modulators for complex biological targets. researchgate.net
The 2-(amino)thiophene-3-carboxylate scaffold is an excellent platform for conducting detailed structure-activity relationship (SAR) studies. Research into GABA-B positive allosteric modulators has involved the synthesis of a wide array of 2-(acylamino)thiophene derivatives to probe how structural modifications influence their activity. nih.gov
By varying the acyl group attached to the nitrogen atom, researchers have established key SAR trends. For example, the development of compounds like COR627 and COR628, which feature bulky, lipophilic acyl groups (adamantanecarboxamido and cyclohexanecarboxamido, respectively), demonstrated that these moieties were crucial for potentiation of GABA-B receptor activity. researchgate.netnih.gov Subsequent studies explored a range of aromatic and aliphatic acyl groups, leading to compounds with fine-tuned efficacy and metabolic stability. nih.gov These systematic modifications have provided critical insights into the molecular requirements for effective allosteric modulation of the GABA-B receptor.
Below is a data table summarizing the SAR for selected 2-(acylamino)thiophene derivatives as GABA-B PAMs.
| Compound Name/Number | Acyl Group at Position 2 | Key Finding | Reference |
| COR627 | 1-Adamantanecarboxamido | Potent positive allosteric modulator, served as an early hit compound. | researchgate.netnih.gov |
| COR628 | Cyclohexanecarboxamido | Potent positive allosteric modulator, also served as an early hit compound. | researchgate.netnih.gov |
| Compound 11 (COR659) | 4-Chlorobenzamido | Exhibited high efficacy in in vivo models, showing good metabolic stability. | researchgate.netnih.gov |
| Compound 6 | 4-Trifluoromethylbenzamido | Showed significant in vitro activity and high efficacy in vivo. | nih.gov |
| Compound 10 | 4-Methylbenzamido | Demonstrated notable efficacy in vivo, potentiating baclofen (B1667701) effects. | nih.gov |
Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes. mdpi.com Heterocyclic compounds, particularly those based on fused ring systems, have been explored as DPP-IV inhibitors. Thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from methyl 2-aminothiophene-3-carboxylate, have been identified as a class of compounds with potential activity as peptidase IV inhibitors. georganics.sk The synthesis of the thienopyrimidine core relies on the cyclization of the 2-aminothiophene precursor. georganics.sk This positions compounds like this compound as valuable starting materials for creating libraries of potential DPP-IV inhibitors for screening and lead optimization. nih.gov
Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents. researchgate.net The design of novel HDAC inhibitors often incorporates diverse heterocyclic scaffolds to interact with the active site of the enzyme. Thiophene-based structures, such as benzo[b]thiophenes, have been successfully developed into potent HDAC inhibitors. nih.gov While not a direct precursor, the fundamental thiophene core of this compound makes it a relevant building block for synthesizing more complex, fused thiophene systems that could be explored for HDAC inhibitory activity. Research in this area has led to the discovery of novel tetrahydrobenzo[b]thiophene derivatives with isoform-selective HDAC inhibitory profiles. nih.gov
One of the most significant applications for the 2-(amino)thiophene-3-carboxylate scaffold is in the development of positive allosteric modulators (PAMs) for the GABA-B receptor. nih.gov These modulators enhance the receptor's response to the endogenous ligand GABA and are investigated for various neurological and psychiatric disorders. nih.gov
A series of potent and orally effective GABA-B PAMs based on the 2-(acylamino)thiophene structure has been developed. nih.gov These molecules are synthesized from methyl 2-aminothiophene-3-carboxylate precursors. researchgate.net The research identified initial hit compounds COR627 and COR628, which led to the development of optimized derivatives with improved pharmacological properties. researchgate.netnih.gov this compound represents a close structural analog to the starting materials used in these discoveries and could be used to generate novel N-methylated analogs within this chemical class.
Below is a data table of representative 2-(acylamino)thiophene-based GABA-B PAMs.
| Compound Name/Number | Molecular Structure Base | Target | Mechanism of Action | Reference |
| COR659 (Compound 11) | Methyl 2-(4-chlorobenzamido)thiophene-3-carboxylate | GABA-B Receptor | Positive Allosteric Modulator | researchgate.net |
| GS39783 | N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine | GABA-B Receptor | Positive Allosteric Modulator (Reference Compound) | nih.gov |
| COR627 | Methyl 2-(1-adamantanecarboxamido)thiophene-3-carboxylate | GABA-B Receptor | Positive Allosteric Modulator | researchgate.netnih.gov |
| COR628 | Methyl 2-(cyclohexanecarboxamido)thiophene-3-carboxylate | GABA-B Receptor | Positive Allosteric Modulator | researchgate.netnih.gov |
Development of Antimicrobial Agents
This compound serves as a foundational scaffold for the development of novel antimicrobial agents, primarily through its conversion into thieno[2,3-d]pyrimidine derivatives. georganics.skijacskros.com This class of fused heterocyclic compounds is considered a bioisostere of purines, which are fundamental components of DNA and RNA, allowing them to interact with biological targets. scielo.br The synthesis of these derivatives often involves the cyclization of 2-aminothiophene-3-carboxylates. ijacskros.comnih.gov
Research into thieno[2,3-d]pyrimidines has demonstrated a broad spectrum of biological activities, including significant antimicrobial and antifungal properties. pensoft.net For instance, various synthesized thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov The strategic modification of the thieno[2,3-d]pyrimidine core, which originates from precursors like this compound, allows for the fine-tuning of antimicrobial efficacy. Studies have shown that the introduction of different substituents, such as benzylcarboxamide fragments, can enhance activity against specific bacterial strains like S. aureus and B. subtilis. pensoft.net
| Derivative Class | Starting Precursor Type | Target Organisms | Reported Activity |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | 2-Aminothiophene-3-carboxylate | Gram-positive bacteria (MRSA, VRE) | Potent activity (2–16 mg/L) nih.gov |
| N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamides | Thieno[2,3-d]pyrimidine-6-carboxylic acid | S. aureus, B. subtilis | Good activity pensoft.net |
| Substituted Benzimidazoles | Thieno[2,3-d]pyrimidine intermediates | P. aeruginosa, S. aureus, E. coli | Moderate to high activity researchgate.net |
Potential in Agrochemical and Crop Protection Research
The thiophene ring is a recognized structural component in the design of modern agrochemicals. While direct studies on this compound in this field are not extensively documented, its structural isomer, Methyl 3-aminothiophene-2-carboxylate, is noted as a key starting material for agrochemical products, including sulfonylurea herbicides. mdpi.com This highlights the potential of the aminothiophene carboxylate scaffold in developing new agents for crop protection.
The functional groups on this compound allow for its use as an intermediate in the synthesis of more complex molecules with potential herbicidal or insecticidal properties. The development of new agrochemicals often relies on the derivatization of such heterocyclic building blocks to optimize biological activity, selectivity, and environmental profile. The versatility of the thiophene core allows for the introduction of various functional groups, leading to the creation of novel active ingredients for use in agriculture.
Applications in Materials Science
Thiophene-based molecules are of significant interest in materials science, particularly for the creation of π-conjugated polymers and self-assembling supramolecular structures. researchgate.net These materials have applications in organic electronics, sensors, and nanotechnology. The ability of thiophene derivatives to form ordered structures is often driven by non-covalent interactions such as hydrogen bonding and π–π stacking. researchgate.netnih.gov
This compound possesses key functional groups capable of directing supramolecular assembly. The secondary amine (-NH-) group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atom can act as hydrogen bond acceptors. This molecular structure provides the potential for forming defined, ordered assemblies. A computational study on the closely related isomer, Methyl 3-aminothiophene-2-carboxylate, confirmed its ability to form extensive N–H⋯O and N–H⋯N hydrogen bond networks, which are crucial for stabilizing its crystal packing. mdpi.com This inherent capacity for hydrogen bonding suggests that this compound could be a valuable building block for designing novel supramolecular polymers and other organized nanostructures. nih.govuh.edu
The structural arrangement of functional groups in this compound makes it a candidate for use as a ligand in coordination chemistry. The nitrogen atom of the methylamino group and the carbonyl oxygen of the ester group can potentially act as a bidentate chelate, binding to a single metal center to form a stable ring structure.
The broader class of thiophene carboxamides and related derivatives has been successfully used to synthesize metal complexes with transition metals such as Zn(II), Cu(II), and Co(II). nih.govnih.gov In these complexes, coordination often occurs through a nitrogen atom and a carbonyl oxygen, demonstrating the viability of this chelation motif. nih.govnih.gov The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties, making them subjects of research for various applications. The ability of this compound to act as a ligand opens possibilities for creating new coordination compounds with tailored properties.
Future Directions and Emerging Research Avenues for Methyl 2 Methylamino Thiophene 3 Carboxylate
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of 2-aminothiophenes is classically achieved through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.netsemanticscholar.orgwikipedia.org The synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate would likely first involve the synthesis of Methyl 2-aminothiophene-3-carboxylate via a modified Gewald reaction, followed by N-methylation. georganics.sk However, the N-alkylation of 2-aminothiophenes can be challenging and often requires harsh conditions. rsc.org A significant future direction lies in the development of more sustainable and efficient synthetic routes.
Future research should focus on green chemistry principles to minimize environmental impact. This includes the use of environmentally benign solvents, the development of catalytic N-methylation processes to replace stoichiometric reagents, and the exploration of one-pot syntheses that combine the Gewald reaction and N-methylation in a single step. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Gewald reaction and could be explored for the synthesis of the title compound. wikipedia.org The use of reusable, heterogeneous catalysts could also enhance the sustainability of the synthesis. nih.gov
| Strategy | Description | Potential Advantages |
|---|---|---|
| One-Pot Gewald/N-Methylation | Combining the thiophene (B33073) ring formation and subsequent N-methylation in a single reaction vessel without isolation of the intermediate. | Reduced solvent waste, lower energy consumption, improved time efficiency. |
| Catalytic N-Methylation | Utilizing a catalyst (e.g., transition metal-based or enzymatic) for the methylation of the amino group, using a green methylating agent like dimethyl carbonate. | High atom economy, avoidance of toxic alkylating agents, potential for catalyst recycling. |
| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor, allowing for precise control of reaction parameters and safer handling of reactive intermediates. | Enhanced safety, improved scalability, potential for higher yields and purity. |
| Use of Bio-based Solvents | Replacing traditional organic solvents like methanol (B129727) or DMF with greener alternatives derived from renewable resources. | Reduced environmental footprint, lower toxicity. |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is dictated by the interplay of its three key functional components: the secondary amine, the methyl ester, and the electron-rich thiophene ring. While the individual reactivity of these groups is well-understood, their combined influence within this specific molecular architecture presents opportunities for discovering novel chemical transformations.
Future research should systematically explore the reactivity at each potential site. The secondary amine's N-H bond offers a handle for further functionalization, such as acylation, sulfonylation, or the introduction of other alkyl or aryl groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The thiophene ring itself is a prime target for electrophilic aromatic substitution, likely at the C5 position due to the directing effect of the amino group. A particularly exciting and underexplored area is the C-H functionalization of the thiophene ring at the C4 and C5 positions, which would provide a direct route to more complex derivatives without the need for pre-functionalization. nih.govnih.govmdpi.com
| Reaction Type | Target Site | Potential Reagents | Expected Outcome |
|---|---|---|---|
| N-Arylation/Vinylation | Methylamino group | Aryl halides, vinyl halides with a suitable catalyst (e.g., Buchwald-Hartwig amination) | Synthesis of N-aryl and N-vinyl derivatives for electronic materials or pharmaceutical applications. |
| C-H Arylation | C5 position of the thiophene ring | Aryl halides with a palladium catalyst | Direct formation of a C-C bond, leading to biaryl structures. |
| Cyclization Reactions | Amine and ester groups | Reagents that can react with both functional groups, such as phosgene (B1210022) or its equivalents. | Formation of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. sigmaaldrich.com |
| Oxidative Coupling | Thiophene ring | Oxidizing agents and a suitable catalyst. | Dimerization or polymerization to form conjugated materials. |
Integration with Advanced Catalytic Systems
Modern organic synthesis is heavily reliant on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The integration of this compound with such catalytic systems is a promising avenue for the creation of novel and complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. Future research should focus on applying these methods to the C4 and C5 positions of the thiophene ring, which would likely require prior halogenation. More cutting-edge would be the direct C-H activation and functionalization of these positions, which would be a more atom-economical approach. nih.govmdpi.com Catalysts based on other transition metals, such as nickel, copper, and gold, should also be explored for unique reactivity and selectivity profiles. mdpi.comnih.govmdpi.com Furthermore, the development of enantioselective catalytic processes to introduce chirality into derivatives of the title compound would be a significant advancement.
| Catalytic System | Reaction Type | Potential Application |
|---|---|---|
| Palladium/Buchwald-Hartwig | N-Arylation | Synthesis of derivatives with tunable electronic properties for organic electronics. |
| Palladium/Suzuki Coupling | C-C Bond Formation | Introduction of aryl or heteroaryl groups at the C4/C5 positions to create novel pharmaceutical scaffolds. |
| Rhodium/Iridium Catalysis | Asymmetric Hydrogenation | Enantioselective reduction of derivatives containing a prochiral double bond. |
| Photoredox Catalysis | Radical Reactions | Functionalization of the thiophene ring under mild conditions using visible light. |
Computational Design of Novel Derivatives with Predicted Properties
In silico methods are becoming increasingly indispensable in chemical research for the rational design of molecules with desired properties, thereby saving significant time and resources. Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the geometric, electronic, and spectroscopic properties of novel derivatives of this compound before their synthesis. researchgate.netmdpi.com
Future research should employ computational screening to build a virtual library of derivatives with systematic variations of substituents on the thiophene ring, the amino group, and the ester functionality. DFT calculations can be used to predict key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in organic electronics. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can provide insights into the nature of chemical bonds and intermolecular interactions. Furthermore, molecular docking studies can be used to predict the binding affinity of derivatives to biological targets, guiding the design of new potential therapeutic agents. nih.gov
| Derivative Structure | Predicted Property | Potential Application |
|---|---|---|
| C5-aryl substituted | Lower HOMO-LUMO gap | Organic semiconductor |
| Ester converted to amide with a fluorescent tag | Specific fluorescence response to a target analyte | Chemosensor |
| N-acylated with a pharmacophore | High binding affinity to a specific protein target | Pharmaceutical drug candidate |
| Polymerized through C4 and C5 positions | High charge carrier mobility | Conducting polymer |
Synergistic Applications in Interdisciplinary Fields (e.g., chemical biology, chemosensors)
The unique structural and electronic features of this compound make it an attractive scaffold for applications in interdisciplinary fields such as chemical biology and the development of chemosensors. Thiophene-based compounds have been successfully employed as fluorescent probes for the detection of various analytes, including metal ions. mdpi.comnih.gov
A significant future research direction is the development of novel chemosensors based on the title compound. The methylamino and carboxylate groups can act as a chelating unit for metal ions, and modifications to the thiophene ring or the ester group could be used to tune the selectivity and sensitivity of the sensor. The inherent fluorescence of the thiophene moiety can be modulated upon analyte binding, leading to a measurable signal. nih.govdntb.gov.ua In the field of chemical biology, derivatives of this compound could be designed as probes to study biological processes. For example, by attaching a fluorophore and a reactive group, it could be used for activity-based protein profiling. Given the broad range of biological activities reported for 2-aminothiophene derivatives, there is also potential for the discovery of new bioactive molecules for therapeutic applications. nih.govresearchgate.netmdpi.com
| Field | Specific Application | Rationale |
|---|---|---|
| Chemosensors | Fluorescent probe for heavy metal ions (e.g., Hg²⁺, Pb²⁺) | The nitrogen and oxygen atoms can act as a binding site, and the thiophene ring provides a fluorescent signaling unit. |
| Chemical Biology | Enzyme inhibitors | The 2-aminothiophene scaffold is present in many biologically active compounds, including kinase inhibitors. georganics.sk |
| Materials Science | Organic light-emitting diode (OLED) emitters | Derivatives with extended conjugation could exhibit desirable photophysical properties. |
| Agrochemicals | Fungicides or herbicides | Thiophene derivatives have been used in agrochemical applications. mdpi.com |
Q & A
Basic: What are the most reliable synthetic routes for Methyl 2-(methylamino)thiophene-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The Gewald reaction is a foundational method for synthesizing aminothiophene derivatives. For this compound, a multi-step approach is typically employed:
- Step 1: Condensation of a ketone/aldehyde (e.g., cyclohexanone) with a nitrile (e.g., methyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine) under reflux in ethanol .
- Step 2: Methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C .
Optimization Tips: - Yield Improvement: Use a 1.2:1 molar ratio of anhydride to intermediate to minimize side products .
- Purification: Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) for high-purity isolation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies methylamino protons (δ 2.8–3.2 ppm) and ester methyl groups (δ 3.7–3.9 ppm). Aromatic thiophene protons appear at δ 6.5–7.5 ppm .
- ¹³C NMR: Confirms carbonyl carbons (δ 165–170 ppm) and thiophene ring carbons (δ 120–140 ppm) .
- IR Spectroscopy: Detects C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- HPLC-MS: Validates molecular weight (e.g., m/z 225.3 [M+H]⁺) and purity (>95%) .
Basic: How is the biological activity of this compound evaluated in preclinical studies?
Methodological Answer:
- Antimicrobial Assays:
- MIC Determination: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compound concentrations range from 1–128 µg/mL .
- Anticancer Screening:
- MTT Assay: Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours. IC₅₀ values are calculated using dose-response curves .
Advanced: How can researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer:
- Scenario: Discrepancies in ¹H NMR shifts due to solvent polarity or tautomerism.
- Resolution Steps:
- Control Experiments: Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidation artifacts .
- 2D NMR (COSY, HSQC): Resolve overlapping peaks by correlating proton-proton and proton-carbon interactions .
- X-ray Crystallography: Confirm absolute configuration if crystalline derivatives are obtainable .
Advanced: What strategies improve synthetic yields in multi-step reactions involving thiophene derivatives?
Methodological Answer:
- Reagent Selection: Use anhydrides (e.g., succinic anhydride) with electron-withdrawing groups to enhance acylation efficiency .
- Temperature Control: Maintain reflux at 80–90°C for cyclization steps to prevent premature decomposition .
- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate esterification .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive thiophene derivatives?
Methodological Answer:
- Key Modifications:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance antimicrobial potency .
- Side Chain Elongation: Replace methyl esters with ethyl groups to improve lipophilicity and blood-brain barrier penetration .
- Validation: Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., kinase targets) .
Advanced: What methodologies address discrepancies in biological activity data across studies?
Methodological Answer:
- Root Causes: Variability in cell culture conditions or compound solubility.
- Standardization:
- Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity .
- Pre-treat compounds with sonication in PBS to ensure homogeneity .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences across replicates .
Advanced: How can this compound be modified for material science applications?
Methodological Answer:
- Sulfonate Derivatives: React with alcohols (e.g., methanol) to form sulfonate esters, enhancing solubility for polymer electrolytes .
- Electron-Withdrawing Substituents: Introduce -Cl or -SO₂ groups at the 4-position to tune electronic properties for OLEDs .
- Characterization: Use cyclic voltammetry to measure HOMO/LUMO levels and UV-Vis for bandgap determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
